molecular formula C16H13ClO3 B2822422 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid CAS No. 853348-30-8

3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid

Cat. No.: B2822422
CAS No.: 853348-30-8
M. Wt: 288.73
InChI Key: JLNHVPHAZUDEQM-RMKNXTFCSA-N
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Description

3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid is an organic compound with the molecular formula C16H13ClO3 and a molecular weight of 288.73 g/mol . This compound is characterized by the presence of a chlorobenzyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety. It is used in various research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid typically involves the reaction of 4-chlorobenzyl alcohol with 3-hydroxyphenylacrylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-(3-((4-Chlorobenzyl)oxy)phenyl)acrylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c17-14-7-4-13(5-8-14)11-20-15-3-1-2-12(10-15)6-9-16(18)19/h1-10H,11H2,(H,18,19)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNHVPHAZUDEQM-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853348-30-8
Record name 3-(3-((4-CHLOROBENZYL)OXY)PHENYL)-2-PROPENOIC ACID
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